molecular formula C10H7BrN2O B189395 5-bromo-6-phenyl-1H-pyrimidin-4-one CAS No. 3438-53-7

5-bromo-6-phenyl-1H-pyrimidin-4-one

Cat. No. B189395
CAS RN: 3438-53-7
M. Wt: 251.08 g/mol
InChI Key: DNLRXQMTOGCAIG-UHFFFAOYSA-N
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Description

“5-bromo-6-phenyl-1H-pyrimidin-4-one” is a compound that belongs to the class of chemical compounds characterized by a pyrimidine ring . Pyrimidines are a class of organic compounds that are characterized by a six-membered ring with two nitrogen atoms and four carbon atoms . The compound is an odorless white crystalline powder .


Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported for 1°, 2°, and 3° alkyl boronic esters . This process, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The molecular structure of “5-bromo-6-phenyl-1H-pyrimidin-4-one” is characterized by a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The compound also contains a bromine atom and a phenyl group .


Chemical Reactions Analysis

The chemical reactions involving “5-bromo-6-phenyl-1H-pyrimidin-4-one” and similar compounds often involve catalytic protodeboronation of pinacol boronic esters . This process, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .


Physical And Chemical Properties Analysis

“5-bromo-6-phenyl-1H-pyrimidin-4-one” is an odorless white crystalline powder . It is poorly soluble in ethanol (EtOH) and insoluble in diethyl ether (Et2O) and water (H2O) .

Future Directions

The future directions for “5-bromo-6-phenyl-1H-pyrimidin-4-one” and similar compounds could involve further exploration of their diverse biological activities . These compounds may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

properties

IUPAC Name

5-bromo-4-phenyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-8-9(12-6-13-10(8)14)7-4-2-1-3-5-7/h1-6H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLRXQMTOGCAIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356446
Record name 5-bromo-6-phenyl-4-pyrimidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-phenyl-4-pyrimidinol

CAS RN

3438-53-7
Record name 5-Bromo-6-phenyl-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3438-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromo-6-phenyl-4-pyrimidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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